molecular formula C27H36O8 B13854353 Bisphenol G Mono-beta-D-glucuronide

Bisphenol G Mono-beta-D-glucuronide

Cat. No.: B13854353
M. Wt: 488.6 g/mol
InChI Key: DNMWEUITTJWXSV-TYUWDEHNSA-N
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Description

Bisphenol G Mono-beta-D-glucuronide is a metabolite of Bisphenol G, which is a derivative of Bisphenol A. This compound is formed through the glucuronidation process, where Bisphenol G is conjugated with glucuronic acid. This process is a part of the body’s detoxification mechanism, making the compound more water-soluble and easier to excrete.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bisphenol G Mono-beta-D-glucuronide typically involves the enzymatic glucuronidation of Bisphenol G. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature settings to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, scaled up for larger production volumes. This would involve the use of bioreactors and controlled environments to maintain the necessary conditions for enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions: Bisphenol G Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off to regenerate Bisphenol G. This can occur under acidic or enzymatic conditions. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions: The hydrolysis of this compound can be facilitated by acids or specific enzymes such as beta-glucuronidase. The reaction conditions typically involve an aqueous solution, with the pH adjusted to acidic levels if using acid hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of this compound is Bisphenol G. This reaction essentially reverses the glucuronidation process, regenerating the parent compound .

Scientific Research Applications

Bisphenol G Mono-beta-D-glucuronide is used in scientific research to study the metabolism and detoxification pathways of bisphenols. It serves as a biomarker for exposure to Bisphenol G, allowing researchers to assess the extent of exposure and the efficiency of detoxification processes in the body. This compound is also used in toxicological studies to understand the potential health effects of Bisphenol G and its metabolites .

Mechanism of Action

The mechanism of action of Bisphenol G Mono-beta-D-glucuronide involves its role in the detoxification pathway. The glucuronidation process, facilitated by UDP-glucuronosyltransferases, converts Bisphenol G into a more water-soluble form, making it easier for the body to excrete. This process helps to reduce the bioavailability and potential toxicity of Bisphenol G .

Comparison with Similar Compounds

Similar Compounds:

  • Bisphenol A Mono-beta-D-glucuronide
  • Bisphenol F Mono-beta-D-glucuronide
  • Bisphenol S Mono-beta-D-glucuronide

Uniqueness: Bisphenol G Mono-beta-D-glucuronide is unique in its specific structure and the parent compound it is derived from. While similar compounds like Bisphenol A Mono-beta-D-glucuronide and Bisphenol F Mono-beta-D-glucuronide share the glucuronide conjugation, they differ in the bisphenol structure they are derived from. This structural difference can influence their metabolic pathways and potential health effects .

Properties

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C27H36O8/c1-13(2)17-11-15(7-9-19(17)28)27(5,6)16-8-10-20(18(12-16)14(3)4)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h7-14,21-24,26,28-31H,1-6H3,(H,32,33)/t21-,22-,23+,24-,26+/m0/s1

InChI Key

DNMWEUITTJWXSV-TYUWDEHNSA-N

Isomeric SMILES

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C)O

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C)O

Origin of Product

United States

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